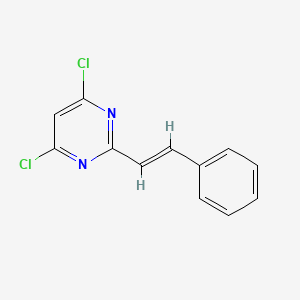

(E)-4,6-dichloro-2-styrylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCSGSRXYDRKP-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,6-dichloro-2-styrylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (E)-4,6-dichloro-2-styrylpyrimidine, a valuable intermediate in the synthesis of various active compounds.[1][2] The described methodology is a three-step process commencing with the construction of the pyrimidine (B1678525) core, followed by chlorination, and culminating in a condensation reaction to introduce the styryl moiety. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves the cyclization of acetamidine (B91507) hydrochloride with a malonate ester, such as dimethyl malonate, in the presence of a base to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is subsequently chlorinated using an appropriate agent like thionyl chloride or triphosgene (B27547) to yield 4,6-dichloro-2-methylpyrimidine (B42779). The final step is a Knoevenagel-type condensation reaction between 4,6-dichloro-2-methylpyrimidine and benzaldehyde, typically facilitated by a dehydrating agent such as acetic anhydride (B1165640), to afford the target molecule, this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including molar equivalents, and expected yields.

Table 1: Reagents for the Synthesis of 4,6-dihydroxy-2-methylpyrimidine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Dimethyl Malonate | 132.12 | 13.2 g | 0.1 | 1 |

| Acetamidine Hydrochloride | 94.54 | 9.45 g | 0.1 | 1 |

| Sodium Methoxide | 54.02 | 18.4 g | 0.34 | 3.4 |

| Methanol | 32.04 | 150 mL | - | - |

Table 2: Reagents for the Synthesis of 4,6-dichloro-2-methylpyrimidine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 4,6-dihydroxy-2-methylpyrimidine | 126.11 | 5.0 g | 0.04 | 1 |

| Thionyl Chloride | 118.97 | 18.9 g | 0.16 | 4 |

| Acetonitrile | 41.05 | - | - | - |

Table 3: Reagents for the Synthesis of this compound (Proposed)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 4,6-dichloro-2-methylpyrimidine | 163.01 | - | - | 1 |

| Benzaldehyde | 106.12 | - | - | 1 |

| Acetic Anhydride | 102.09 | - | - | - |

Table 4: Expected Yields

| Step | Product | Expected Yield |

| 1 | 4,6-dihydroxy-2-methylpyrimidine | ~86% |

| 2 | 4,6-dichloro-2-methylpyrimidine | ~94% |

| 3 | This compound | - |

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

In a three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.

-

While stirring, add 18.4 g (0.34 mol) of sodium methoxide. Continue stirring until all the sodium methoxide has dissolved.

-

To the solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25°C.

-

Stir the reaction mixture for 4 hours, during which the solution will turn into a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.

-

Dissolve the residue in 50 mL of water.

-

Adjust the pH of the solution to 1-2 with 4 M hydrochloric acid, which will cause a white solid to precipitate.

-

Stir and crystallize the mixture at 0°C for 4 hours.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5°C).

-

Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

In a suitable reaction vessel, prepare a mixed solution of 18.9 g (0.16 mol) of thionyl chloride and acetonitrile.

-

To this solution, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.

-

Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into 50 g of ice water, which will cause a solid to precipitate.

-

Filter the precipitated solid.

-

Purify the solid by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine as a white solid. The expected yield is approximately 94%.

Step 3: Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on general procedures for the condensation of 2-methyl-azaheterocycles with aromatic aldehydes.

-

In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4,6-dichloro-2-methylpyrimidine and 1 equivalent of benzaldehyde.

-

Add an excess of acetic anhydride to serve as both the solvent and dehydrating agent.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

-

Neutralize the solution with a suitable base, such as sodium bicarbonate, until the effervescence ceases.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with water.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford pure this compound.

Mandatory Visualization

References

An In-depth Technical Guide to the Spectroscopic Data of (E)-4,6-dichloro-2-styrylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (E)-4,6-dichloro-2-styrylpyrimidine. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

Chemical Structure

This compound is a pyrimidine (B1678525) derivative characterized by a styryl substituent at the 2-position and chlorine atoms at the 4- and 6-positions of the pyrimidine ring. The "(E)" designation indicates the trans configuration of the double bond in the styryl group.

Molecular Formula: C₁₂H₈Cl₂N₂ Molecular Weight: 251.12 g/mol CAS Number: 934353-78-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | s | - | H-5 (pyrimidine ring) |

| ~7.80 | d | ~16.0 | Styryl vinyl H |

| ~7.60 - 7.40 | m | - | Phenyl H's |

| ~7.10 | d | ~16.0 | Styryl vinyl H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 (pyrimidine) |

| ~161.0 | C-4, C-6 (pyrimidine) |

| ~140.0 | Styryl vinyl C |

| ~135.0 | Phenyl C (quaternary) |

| ~130.0 - 128.0 | Phenyl C-H |

| ~125.0 | Styryl vinyl C |

| ~118.0 | C-5 (pyrimidine) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 250/252/254 | [M]⁺ isotopic cluster for two chlorine atoms |

| 215/217 | [M-Cl]⁺ |

| 179 | [M-2Cl]⁺ |

| 102 | [Styryl]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | C-H stretch (aromatic and vinyl) |

| ~1640 | C=C stretch (styryl) |

| ~1580, 1550, 1450 | C=C and C=N stretch (pyrimidine and phenyl rings) |

| ~970 | C-H bend (trans-alkene) |

| ~850 - 750 | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar compounds.

3.1. Synthesis of this compound

This synthesis is based on a Wittig-type reaction or a condensation reaction.

-

Materials: 4,6-dichloro-2-methylpyrimidine (B42779), benzaldehyde (B42025), a strong base (e.g., sodium hydride or potassium tert-butoxide), and an appropriate solvent (e.g., anhydrous THF or DMF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-methylpyrimidine in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base to the solution while stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding carbanion.

-

Add benzaldehyde dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

-

-

Mass Spectrometry (MS):

-

Technique: Use electron ionization (EI) or electrospray ionization (ESI) mass spectrometry.

-

Sample Introduction: Introduce the sample directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr), or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (E)-4,6-dichloro-2-styrylpyrimidine is limited in publicly available literature. This guide provides an overview of its known properties, inferred characteristics based on related compounds, and proposed methodologies for its synthesis and analysis. All procedures should be handled by qualified professionals in a controlled laboratory environment.

Introduction

This compound is a drug intermediate used in the synthesis of various active compounds.[1] Its chemical structure combines a dichloropyrimidine core with a styryl side chain, suggesting potential for further functionalization and biological activity. Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

Chemical Properties and Data

| Property | Value | Source |

| IUPAC Name | 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine | - |

| CAS Number | 934353-78-3 | [1][4] |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [1][4] |

| Molecular Weight | 251.12 g/mol | [1] |

| Appearance | Solid (inferred) | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Methodologies

The synthesis of this compound can be logically approached in two main stages: formation of the 4,6-dichloropyrimidine (B16783) core and subsequent introduction of the styryl group.

Synthesis of the 4,6-Dichloropyrimidine Precursor

The dichloropyrimidine core is typically synthesized from a dihydroxypyrimidine precursor. For instance, 4,6-dihydroxypyrimidine (B14393) can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosgene.[5][6]

General Experimental Protocol for Chlorination:

-

To a reaction vessel, add 4,6-dihydroxypyrimidine and a suitable solvent.

-

In the presence of a base (e.g., dimethylaniline), add phosphorus oxychloride dropwise at a controlled temperature.[5]

-

Heat the reaction mixture under reflux for several hours.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into ice water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 4,6-dichloropyrimidine.

Introduction of the Styryl Group

Two common methods for forming the styryl (C=C) bond are the Wittig reaction and the Heck reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In this case, 4,6-dichloro-2-formylpyrimidine would react with benzyltriphenylphosphonium (B107652) ylide. Alternatively, and more likely, a precursor such as 4,6-dichloro-2-methylpyrimidine (B42779) could be converted to a phosphonium salt and then reacted with benzaldehyde.

Proposed Experimental Protocol (Wittig Reaction):

-

Ylide Formation: A benzylphosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF to generate the corresponding ylide.[3][7][8]

-

Reaction with Aldehyde: The appropriate dichloropyrimidine aldehyde (e.g., 4,6-dichloro-pyrimidine-2-carbaldehyde) is added to the ylide solution at a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified by chromatography.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. Here, a dihalopyrimidine could be coupled with styrene.

Proposed Experimental Protocol (Heck Reaction):

-

To a reaction vessel under an inert atmosphere, add the 4,6-dichloro-2-halopyrimidine (e.g., 2-bromo-4,6-dichloropyrimidine), styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (if necessary), and a base (e.g., K₂CO₃).[9][10][11]

-

Add an appropriate solvent (e.g., DMF or an aqueous mixture).

-

Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

After cooling, the mixture is filtered, and the product is extracted and purified by chromatography.

Anticipated Spectroscopic Data

While specific spectra for this compound are not available, the following characteristics can be anticipated based on its structure:

-

¹H NMR: Signals corresponding to the protons on the phenyl ring and the vinyl protons of the styryl group would be expected. The coupling constant between the vinyl protons would be indicative of the (E)-configuration (typically in the range of 12-18 Hz). A singlet for the proton at the 5-position of the pyrimidine ring would also be present.

-

¹³C NMR: Resonances for the carbon atoms of the dichloropyrimidine ring and the styrylphenyl moiety would be observed in their characteristic regions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (251.12 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.

Potential Biological Activity

The specific biological activity of this compound has not been reported. However, the pyrimidine scaffold is a common feature in many biologically active compounds. Pyrimidine derivatives have been shown to exhibit a wide range of activities, including:

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells.[12][13][14][15] They can induce apoptosis and inhibit cell proliferation.

-

Antimicrobial Activity: Certain pyrimidine analogs have demonstrated antibacterial and antifungal properties.[2]

-

Anti-inflammatory Activity: Some pyrimidine-based compounds have shown potential as anti-inflammatory agents.[2]

Given that this compound is a "drug intermediate," it is likely synthesized as a precursor for more complex molecules with potential therapeutic applications, possibly as kinase inhibitors.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for the related compound 4,6-dichloropyrimidine, the following precautions should be taken[16]:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: Dichloropyrimidines can be harmful if swallowed, in contact with skin, or inhaled. They can cause severe skin burns and eye damage.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical intermediate with a structure that suggests potential for the development of novel therapeutic agents. While specific data on its chemical and biological properties are scarce, this guide provides a framework for its potential synthesis, characterization, and biological relevance based on the chemistry of related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. ijrpr.com [ijrpr.com]

- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

Unveiling the Structural Landscape of (E)-4,6-dichloro-2-styrylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylpyrimidine is a molecule of interest in medicinal chemistry and materials science, yet a publicly available, experimentally determined crystal structure remains elusive. This technical guide addresses this informational gap by providing a comprehensive overview of its likely structural characteristics, plausible synthetic methodologies, and detailed experimental protocols for its synthesis and characterization. In the absence of direct crystallographic data, this document leverages information on structurally related compounds and established synthetic routes to provide a robust framework for researchers. Furthermore, computational modeling is proposed as a powerful alternative for elucidating its three-dimensional structure and electronic properties.

Introduction

Substituted pyrimidines are a cornerstone in drug discovery, forming the core scaffold of numerous therapeutic agents. The styrylpyrimidine motif, in particular, has attracted significant attention due to its diverse biological activities. This compound, with its reactive chloro-substituents and conjugated styryl group, represents a versatile intermediate for the synthesis of more complex derivatives. A definitive understanding of its three-dimensional structure is crucial for rational drug design and the development of novel materials.

Statement on Crystal Structure: As of the date of this publication, a search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Protein Data Bank (PDB), yielded no specific entry for the crystal structure of this compound (CAS Number: 934353-78-3)[1].

Predicted Molecular Structure and Properties

In the absence of experimental data, the structure of this compound can be predicted based on the known geometries of its constituent parts: a 4,6-dichloropyrimidine (B16783) ring and a trans-styryl group. The "E" configuration indicates a trans geometry about the vinyl double bond, which is generally the more thermodynamically stable isomer.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₂H₈Cl₂N₂ | - |

| Molecular Weight | 251.12 g/mol | [1] |

| Appearance | Predicted to be a solid | [1] |

| Stereochemistry | (E)-isomer | - |

Synthetic Methodologies

The synthesis of this compound can be approached through several established cross-coupling reactions. The choice of method may depend on the availability of starting materials, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling Reaction

This method involves the palladium-catalyzed reaction of a boronic acid with a halide. For the synthesis of the target compound, this would entail the coupling of 4,6-dichloropyrimidine with (E)-2-styrylboronic acid or a related boronate ester. The reactivity of the chloro-positions on the pyrimidine (B1678525) ring can be influenced by the choice of catalyst and reaction conditions[2][3][4].

Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this context, 4,6-dichloropyrimidine could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to form the desired product[5][6]. This reaction is known for its tolerance of a wide range of functional groups.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide[7][8][9][10]. For the synthesis of this compound, this would involve the reaction of 4,6-dichloro-pyrimidine-2-carbaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base.

Detailed Experimental Protocols

The following are generalized, plausible protocols for the synthesis and characterization of this compound based on the aforementioned methodologies and general practices for pyrimidine derivatives.

Synthesis via Suzuki-Miyaura Coupling (Hypothetical Protocol)

-

Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq.), (E)-2-styrylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. For pyrimidine derivatives, which can exhibit poor solubility, a solvent/anti-solvent recrystallization method is often effective[11][12].

-

Dissolution: Dissolve the purified this compound in a minimum amount of a "good" solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), with gentle heating if necessary.

-

Anti-solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, such as hexane (B92381) or water, until the solution becomes slightly turbid.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, and then store at 4 °C. Crystal formation may take several hours to days.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Synthetic Pathway Diagram

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and structural analysis.

Alternative Approach: Computational Modeling

Given the lack of experimental crystal structure data, computational modeling, particularly using Density Functional Theory (DFT), presents a viable and powerful alternative for gaining insights into the molecular structure, electronic properties, and vibrational frequencies of this compound. Such studies can predict bond lengths, bond angles, dihedral angles, and intermolecular interaction energies, providing a theoretical model of the crystal packing.

Conclusion

While the experimental crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive technical overview for researchers in the field. The detailed synthetic strategies and experimental protocols offer a clear path for its preparation and crystallization. The proposed use of computational modeling serves as a valuable tool to predict its structural and electronic properties, thereby aiding in the rational design of novel derivatives for applications in drug discovery and materials science. Further experimental work is warranted to elucidate the definitive crystal structure of this promising compound.

References

- 1. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Biological activity of substituted styrylpyrimidines

An In-depth Technical Guide to the Biological Activity of Substituted Styrylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrylpyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a pyrimidine (B1678525) ring linked to a styryl moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the biological activities of substituted styrylpyrimidines, with a primary focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The primary biological activity reported for substituted styrylpyrimidines is their potent anticancer efficacy, largely attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. A significant body of research has focused on their role as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[1][2][3][4][5]

Anticancer Activity: In Vitro Cytotoxicity

The cytotoxic effects of various substituted styrylpyrimidines have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Sty-DPPY 10e | C-2 (E)-4-(styryl)aniline diphenylpyrimidine | H1975 (EGFR T790M) | 2.91 | [6] |

| Compound 7o | Not specified in abstract | H1975 (EGFR mutant) | Not specified (nanomolar) | [2] |

| Compound 25h | 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine | HCC827 | 0.025 | [5] |

| Compound 25h | 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine | H1975 | 0.49 | [5] |

| Styrylquinoline 3a | 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline | HepG2 | 7.7-14.2 µg/ml | [4] |

| Styrylquinoline 4a | 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline | HCT116 | 7.7-14.2 µg/ml | [4] |

| Styrylquinoline 4b | 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline | HepG2 | 7.7-14.2 µg/ml | [4] |

Enzyme Inhibition: EGFR Kinase

Substituted styrylpyrimidines have been specifically designed and evaluated as inhibitors of wild-type and mutant forms of EGFR.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Sty-DPPY 10e | EGFR T790M | 11.0 | [6] |

| Compound 7o | EGFR L858R, Del19, T790M | nanomolar range | [2] |

| Compound 25h | EGFR L858R | 1.7 | [5] |

| Compound 25h | EGFR L858R/T790M | 23.3 | [5] |

| Styrylquinoline 3a | EGFR | 1.11-16.01 µM | [4] |

| Styrylquinoline 3b | EGFR | 1.11-16.01 µM | [4] |

| Styrylquinoline 4a | EGFR | 1.11-16.01 µM | [4] |

| Styrylquinoline 4b | EGFR | 1.11-16.01 µM | [4] |

| Styrylquinoline 8a | EGFR | 1.11-16.01 µM | [4] |

Experimental Protocols

The synthesis and biological evaluation of substituted styrylpyrimidines involve a series of well-defined experimental procedures.

General Synthesis of 2-Amino/Thio-Substituted Styrylpyrimidines

A common synthetic route to styrylpyrimidines involves the reaction of 3-styrylchromones with guanidine (B92328) or thiourea (B124793).

Materials:

-

3-styrylchromone derivative

-

Guanidine hydrochloride or Thiourea

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

A mixture of a 3-styrylchromone (1 mmol), guanidine hydrochloride or thiourea (1.2 mmol), and potassium hydroxide (2 mmol) in ethanol (20 mL) is prepared.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the mixture is poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino or 2-thio-substituted styrylpyrimidine.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted styrylpyrimidine compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the styrylpyrimidine compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.[4]

EGFR Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR kinase is often determined using an in vitro enzyme assay.

Materials:

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Kinase buffer

-

Styrylpyrimidine compounds

-

Detection antibody (e.g., anti-phosphotyrosine antibody)

-

ELISA plates

Procedure:

-

The kinase reaction is carried out in ELISA plates pre-coated with the substrate.

-

The styrylpyrimidine compounds at various concentrations are pre-incubated with the EGFR kinase in the kinase buffer.

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

-

The reaction is stopped, and the plates are washed.

-

The amount of phosphorylated substrate is quantified using a specific detection antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

The signal is developed with a suitable substrate and measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[4][5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active styrylpyrimidines is the inhibition of the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway Inhibition

Substituted styrylpyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade leads to the inhibition of two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately results in cell cycle arrest and apoptosis.

Caption: EGFR signaling pathway and its inhibition by substituted styrylpyrimidines.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized substituted styrylpyrimidines typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General experimental workflow for the evaluation of substituted styrylpyrimidines.

Conclusion

Substituted styrylpyrimidines represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to selectively inhibit key signaling molecules like EGFR makes them attractive candidates for the development of targeted cancer therapies. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the rich pharmacology of this chemical scaffold. Future research may further elucidate the structure-activity relationships, explore a broader range of biological targets, and optimize the pharmacokinetic properties of these compounds to translate their preclinical promise into clinical applications.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Activity of (E)-4,6-dichloro-2-styrylpyrimidine: A Review of Available Data

While research into the direct pharmacological effects of (E)-4,6-dichloro-2-styrylpyrimidine is limited, the broader family of pyrimidine (B1678525) derivatives is a cornerstone in medicinal chemistry, with various analogues exhibiting a wide range of therapeutic activities, including anti-cancer and anti-HIV properties. The core pyrimidine structure serves as a versatile scaffold for the development of targeted therapies.

For instance, related dichloropyrimidine structures, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, are noted for their chemoselective reactions in the synthesis of polysubstituted aminopyrimidines, which are precursors to compounds like the anticancer drug Pazopanib. This highlights the role of the dichloropyrimidine moiety in facilitating the creation of pharmacologically active agents.

Although no specific quantitative data on the biological activity of this compound has been published, a patent for novel agents for cancer and infections reported by the University of Washington described a designated product with antiproliferative activity against several human cancer cell lines. This compound demonstrated IC50 values of 2.3 µM against human breast adenocarcinoma MDA-MB-231 cells, 0.012 µM against ductal carcinoma BT-474 cells, and 98 µM against the non-cancerous mammary gland MCF-10A cells in MTT assays.[3] However, the exact structure of this active product and its direct synthetic relationship to this compound is not explicitly detailed in the available information.

Future Directions

The current body of knowledge positions this compound as a valuable starting material for organic synthesis rather than an end-product with a defined biological function. Future research endeavors could focus on synthesizing a library of compounds derived from this intermediate and screening them for various biological activities. Such studies would be essential to determine if this chemical scaffold holds potential for the development of novel therapeutic agents and to subsequently investigate the mechanism of action of any identified active compounds. Elucidating the structure-activity relationships of its derivatives could unveil new avenues for drug discovery.

References

In-Depth Technical Guide on the Discovery and Isolation of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel pyrimidine (B1678525) derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document details synthetic methodologies, experimental protocols for biological screening, and the underlying signaling pathways modulated by these compounds, with a special focus on a recently discovered pyrazolo[1,5-a]pyrimidine (B1248293) derivative, TH023, a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules, including nucleobases such as cytosine, thymine, and uracil.[1] The inherent biocompatibility and versatile chemical nature of the pyrimidine ring have made it a privileged scaffold in the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The continuous exploration of novel pyrimidine derivatives is a key focus in the quest for more effective and selective drugs.

Synthetic Methodologies for Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives often involves classical condensation reactions as well as modern cross-coupling techniques to achieve structural diversity. Two widely employed and versatile methods are the Biginelli reaction for the synthesis of dihydropyrimidinones and the Suzuki-Miyaura cross-coupling reaction for the arylation of a pyrimidine core.

Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones.[4] This method is highly valued for its operational simplicity and the biological significance of its products.

Experimental Protocol: General Procedure for the Biginelli Reaction

-

Reaction Setup: In a round-bottom flask, dissolve an aromatic aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol (B145695).

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

-

Reaction Execution: Heat the mixture to reflux with constant stirring for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The solid dihydropyrimidinone product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] It is a powerful tool for creating carbon-carbon bonds and is frequently used to append aryl or heteroaryl moieties to a pyrimidine ring, significantly expanding the chemical space for drug discovery.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated pyrimidine (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4, Na2CO3, 2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Reaction Execution: Stir the mixture at room temperature for a short period, then heat to reflux (typically 80-110 °C) for several hours (4-24 h), monitoring by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired arylated pyrimidine derivative.

Case Study: Discovery of TH023, a Novel Pyrazolo[1,5-a]pyrimidine Derivative

A recent study published in December 2024 reported the discovery of a novel pyrazolo[1,5-a]pyrimidine derivative, designated TH023, as a potent inhibitor of TLR4 signaling. This compound was identified through an artificial intelligence-powered virtual screening approach targeting the homodimerization of TLR4.

Synthesis of TH023

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. While the specific multi-step synthesis for TH023 is detailed in the primary literature, a general representative protocol for the formation of the pyrazolo[1,5-a]pyrimidine core is presented below.

Experimental Protocol: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

-

Reaction Setup: In a round-bottom flask, combine the appropriate 5-aminopyrazole derivative (1 equivalent) and a suitable 1,3-dicarbonyl compound (1-1.2 equivalents) in a solvent such as glacial acetic acid or ethanol.

-

Reaction Execution: Heat the mixture to reflux for several hours (e.g., 3-16 hours), monitoring the reaction's progress via TLC.

-

Isolation and Purification: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent like ethanol, and can be further purified by recrystallization or column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Biological Activity of TH023

TH023 has been shown to be a potent inhibitor of the TLR4 signaling pathway. Its biological activity has been quantified through various in vitro assays, demonstrating its potential as an anti-inflammatory agent.

Table 1: Quantitative Biological Data for TH023

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of Secreted Embryonic Alkaline Phosphatase (SEAP) | HEK-Blue hTLR4 | 0.354 | |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 | 1.61 |

Experimental Protocols for Biological Evaluation

The biological activity of novel pyrimidine derivatives is assessed through a variety of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for assays relevant to the characterization of anti-inflammatory agents like TH023.

NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells

This assay quantifies the inhibition of the TLR4-mediated NF-κB signaling pathway. HEK-Blue™ hTLR4 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., TH023) for a pre-incubation period (e.g., 1-2 hours).

-

Stimulation: Induce TLR4 signaling by adding an agonist, such as lipopolysaccharide (LPS), to the wells and incubate for a defined period (e.g., 16-24 hours).

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™).

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages. Nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[2]

Protocol:

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production, and incubate for 24 hours.

-

Griess Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

-

Data Analysis: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. Calculate the nitrite concentration based on a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Signaling Pathways and Visualizations

Understanding the molecular pathways modulated by novel pyrimidine derivatives is crucial for drug development. TH023, for instance, targets the TLR4 signaling pathway. Below are diagrams generated using Graphviz (DOT language) to illustrate relevant biological and experimental workflows.

TLR4/NF-κB Signaling Pathway

The TLR4 signaling cascade is a critical component of the innate immune system. Upon activation by ligands like LPS, TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of TH023.

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel pyrimidine derivatives follows a structured workflow, from initial synthesis to in-depth biological characterization.

Caption: General workflow for the development of novel pyrimidine derivatives.

Conclusion

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(E)-4,6-dichloro-2-styrylpyrimidine: A Technical Guide on Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylpyrimidine is a synthetic organic compound featuring a pyrimidine (B1678525) core substituted with a styryl group. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility, as well as the chemical stability of this compound. While specific experimental data for this compound is not publicly available, this document outlines standardized experimental protocols and presents illustrative data from closely related pyrimidine derivatives to serve as a practical reference for researchers. Furthermore, potential biological activities and associated signaling pathways are discussed, supported by a conceptual diagram to guide further investigation into its mechanism of action.

Physicochemical Properties: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.

Predicted Physicochemical Properties

While experimental data is pending, computational models can provide initial estimates of key physicochemical properties.

| Property | Predicted Value | Method |

| Molecular Weight | 251.12 g/mol | --- |

| cLogP | 4.5 | --- |

| Topological Polar Surface Area | 25.78 Ų | --- |

Experimental Determination of Aqueous Solubility

A standardized shake-flask method is recommended for determining the thermodynamic aqueous solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation processes. The solubility of various pyrimidine derivatives has been reported in the literature and can serve as a guide. For instance, studies on similar heterocyclic compounds have explored their solubility in solvents like methanol, ethanol, acetone, and dimethylformamide (DMF).

Experimental Protocol: Gravimetric Method for Organic Solvent Solubility

-

Sample Preparation: Prepare a series of vials, each containing a known mass of a specific organic solvent.

-

Equilibration: Add an excess amount of this compound to each vial. Equilibrate the samples at various temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K) with constant stirring until saturation is reached.

-

Sampling and Drying: After equilibration, allow the undissolved solid to settle. Carefully transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁/M₁) / ((m₁/M₁) + (m₂/M₂)) where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.

Table 1: Illustrative Solubility Data of a Generic Pyrimidine Derivative in Various Organic Solvents at Different Temperatures. [1][2][3]

| Temperature (K) | Mole Fraction Solubility (x) in Methanol | Mole Fraction Solubility (x) in Ethanol | Mole Fraction Solubility (x) in Acetone | Mole Fraction Solubility (x) in DMF |

| 298.15 | 0.015 | 0.025 | 0.045 | 0.150 |

| 303.15 | 0.018 | 0.030 | 0.055 | 0.175 |

| 308.15 | 0.022 | 0.036 | 0.066 | 0.200 |

| 313.15 | 0.026 | 0.043 | 0.078 | 0.230 |

| 318.15 | 0.031 | 0.051 | 0.092 | 0.260 |

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in the drug development process to ensure its safety and efficacy over time.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV light (254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

-

Peak Purity: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Experimental Protocol: Long-Term Stability Testing

-

Storage Conditions: Store samples of this compound in controlled environment chambers according to ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a retest period or shelf life.

Table 2: Illustrative Long-Term Stability Data for a Generic Pyrimidine Derivative (Storage at 25 °C/60% RH).

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | White to off-white powder | 99.7 | 0.18 |

| 6 | White to off-white powder | 99.5 | 0.25 |

| 12 | White to off-white powder | 99.2 | 0.35 |

| 24 | White to off-white powder | 98.7 | 0.55 |

Potential Biological Activity and Signaling Pathways

Styrylpyrimidine and related heterocyclic structures have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the specific mechanism of action for this compound is yet to be elucidated, related compounds have been shown to modulate key cellular signaling pathways.

Anticancer Activity

Several styryl-containing compounds have demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] Potential molecular targets include kinases in critical signaling pathways such as the PI3K/AKT and Hedgehog pathways.[8][9]

Antimicrobial Activity

The pyrimidine core is a well-known scaffold in antimicrobial agents. Some pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting essential proteins like FtsZ.[10][11][12]

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflows

To systematically evaluate the solubility and stability of this compound, a structured experimental workflow is essential.

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The exploration of its potential biological activities, guided by the provided conceptual signaling pathway, will be crucial in elucidating its therapeutic potential.

References

- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 2. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of (E)-4,6-dichloro-2-styrylpyrimidine and Related Congeners

Disclaimer: Publicly available scientific literature lacks specific studies on the preliminary cytotoxicity screening of (E)-4,6-dichloro-2-styrylpyrimidine. Therefore, this technical guide has been constructed based on established methodologies and reported findings for structurally related pyrimidine (B1678525) and styrylpyrimidine derivatives. The presented data and pathways should be considered illustrative for the purpose of outlining a comprehensive screening approach for novel compounds within this chemical class.

This in-depth guide is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic evaluation of novel pyrimidine-based compounds. It provides a framework for data presentation, detailed experimental protocols, and visualization of key cellular processes and workflows.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including several approved anticancer drugs. The structural diversity and synthetic tractability of pyrimidine derivatives make them a privileged class in medicinal chemistry for the discovery of novel therapeutic agents. The styrylpyrimidine subclass, characterized by a styryl group attached to the pyrimidine ring, has garnered interest for its potential antiproliferative properties. A preliminary cytotoxicity screening is the crucial first step in evaluating the potential of a novel compound like this compound as a candidate for further anticancer drug development.

Data Presentation: Representative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for a test compound, such as this compound, based on typical results observed for related pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative Styrylpyrimidine

| Compound | Cell Line | Cancer Type | IC50 (µM)a |

| This compound | MCF-7 | Breast Adenocarcinoma | 15.8 |

| This compound | A549 | Lung Carcinoma | 22.4 |

| This compound | HCT-116 | Colon Carcinoma | 11.2 |

| This compound | HeLa | Cervical Carcinoma | 18.9 |

| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | 0.8 |

| Doxorubicin (Reference) | A549 | Lung Carcinoma | 1.2 |

| Doxorubicin (Reference) | HCT-116 | Colon Carcinoma | 0.5 |

| Doxorubicin (Reference) | HeLa | Cervical Carcinoma | 0.9 |

aIC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Apoptosis Induction by a Representative Styrylpyrimidine in HCT-116 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | - | 2.1 | 1.5 | 0.8 |

| This compound | 10 | 15.7 | 8.3 | 1.2 |

| This compound | 20 | 28.9 | 15.1 | 2.5 |

| Doxorubicin | 1 | 35.4 | 18.7 | 3.1 |

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with a Representative Styrylpyrimidine

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | - | 55.2 | 28.1 | 16.7 |

| This compound | 10 | 58.3 | 25.4 | 16.3 |

| This compound | 20 | 65.1 | 18.2 | 16.7 |

| Doxorubicin | 1 | 40.8 | 20.1 | 39.1 |

Experimental Protocols

Detailed methodologies for key experiments in a preliminary cytotoxicity screening are provided below.

3.1. Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

3.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

3.3. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

3.4. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay. After treatment, cells are harvested and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-binding dye propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Workflows

4.1. General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for apoptosis that can be induced by cytotoxic compounds.

Caption: A generalized pathway of apoptosis induction by a cytotoxic agent.

4.2. Experimental Workflow for Cytotoxicity Screening

This diagram outlines the typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Caption: A standard workflow for preliminary cytotoxicity screening.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the pyrimidine (B1678525) scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The functionalization of 4,6-dichloropyrimidine (B16783) via Suzuki coupling offers a versatile and powerful tool for the synthesis of novel 4-aryl-, 6-aryl-, and 4,6-diarylpyrimidine derivatives, which are key intermediates in the development of new therapeutic agents.

This document provides detailed protocols for the selective mono- and di-arylation of 4,6-dichloropyrimidine, along with comparative data on reaction conditions and yields.

Principle of the Reaction

The Suzuki coupling of 4,6-dichloropyrimidine involves the palladium-catalyzed reaction of the dichloropyrimidine with an arylboronic acid in the presence of a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

A key aspect of the Suzuki coupling with 4,6-dichloropyrimidine is regioselectivity. The chlorine atom at the C4 position is generally more reactive than the one at the C6 position, allowing for selective mono-arylation under controlled conditions. Subsequent coupling at the C6 position can be achieved under more forcing conditions or in a sequential one-pot procedure.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 4,6-Dichloropyrimidine

This protocol is designed for the selective synthesis of 4-aryl-6-chloropyrimidines. The reaction is carried out under relatively mild conditions to favor mono-substitution at the more reactive C4 position. A two-step procedure involving Suzuki-Miyaura coupling followed by hydrodechlorination has been described for the synthesis of 4-arylpyrimidines, where the initial Suzuki reaction predominantly yields the mono-arylated product.[1]

Materials:

-

4,6-Dichloropyrimidine

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane (B91453)/water, Toluene (B28343)/ethanol (B145695)/water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

-

Heat the reaction mixture to a temperature between 55-80°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-6-chloropyrimidine.

Protocol 2: One-Pot Double Arylation of 4,6-Dichloropyrimidine

This protocol outlines a one-pot, sequential double Suzuki coupling for the synthesis of symmetrical or unsymmetrical 4,6-diarylpyrimidines. The first coupling is performed at a lower temperature, followed by the addition of the second boronic acid and an increase in temperature to drive the second coupling to completion. While a one-pot double Suzuki coupling has been effectively developed for 2,4-dichloropyrimidine (B19661), similar conditions can be adapted for the 4,6-dichloro isomer.[2]

Materials:

-

4,6-Dichloropyrimidine

-

First arylboronic acid (1.0 equivalent)

-

Second arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vial, dissolve 4,6-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

-

Degas the solution for five minutes by bubbling argon through it.

-

Add the first arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 2.7 mol%), and potassium carbonate (2.01 mmol).

-

Seal the vial and heat at 55°C for 12 hours.

-

After cooling to room temperature, add the second arylboronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.009 mmol, 1.5 mol%), and more potassium carbonate (2.01 mmol).

-

Reseal the vial and heat at 90°C for 12 hours.

-

After cooling, partition the crude product between water and ethyl acetate.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-diarylpyrimidine.

Data Presentation